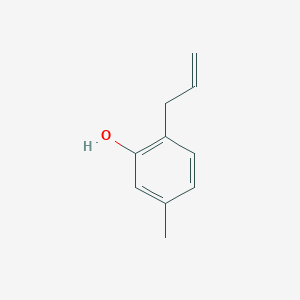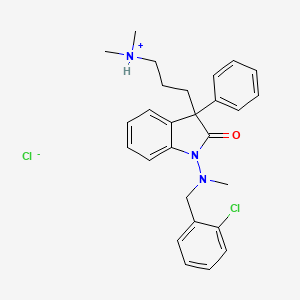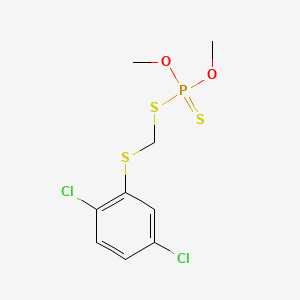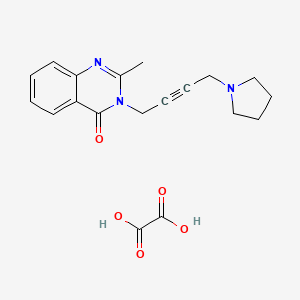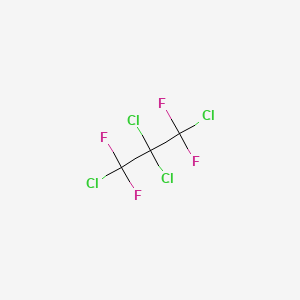
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C3Cl4F4 and a molecular weight of 253.838 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is also known by its CAS number 677-68-9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is likely carried out through similar halogenation processes, optimized for large-scale manufacturing. The exact methods and conditions used in industrial settings are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more halogen atoms are replaced by other atoms or groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Though less common, it can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen or metals, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield partially halogenated propanes, while reduction reactions may produce less chlorinated or fluorinated derivatives .
Applications De Recherche Scientifique
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, though specific applications are limited.
Medicine: Potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms allows it to participate in various chemical reactions, influencing molecular pathways and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Another halogenated propane with similar properties.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Shares similar halogenation but differs in structure and reactivity.
1,1,3,3-Tetrachloro-1,2,2,3-tetrafluoropropane: Very similar in structure but with slight differences in halogen placement.
Uniqueness
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated propanes .
Propriétés
Numéro CAS |
29255-31-0 |
|---|---|
Formule moléculaire |
C3Cl4F4 |
Poids moléculaire |
253.8 g/mol |
Nom IUPAC |
1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11 |
Clé InChI |
LVULLLDMOZXHRF-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


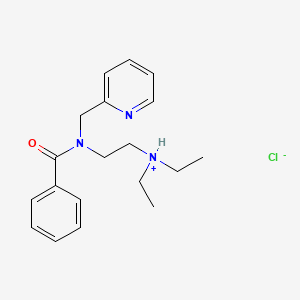
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)
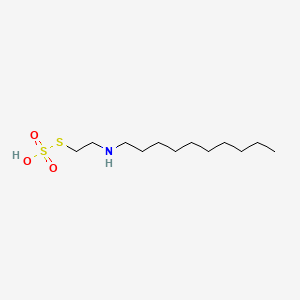
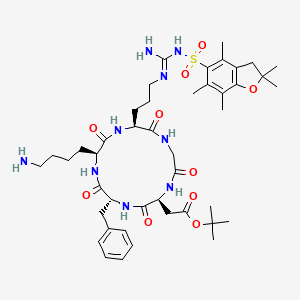
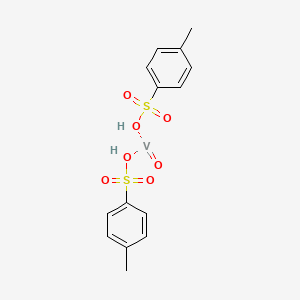
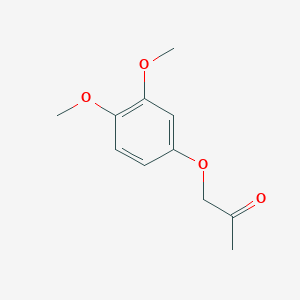
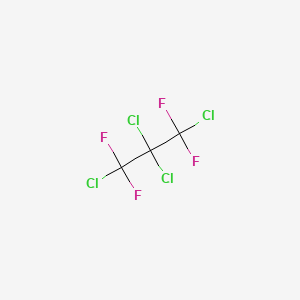
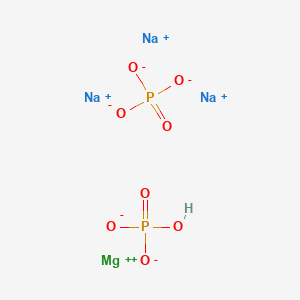

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
